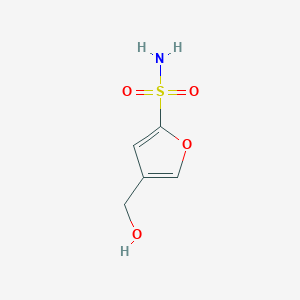
4-(2-Piperidin-4-ylethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Piperidin-4-ylethyl)morpholine is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 . It is a heterocyclic compound that contains both a piperidine and a morpholine ring.
Preparation Methods
The synthesis of 4-(2-Piperidin-4-ylethyl)morpholine can be achieved through several methods. One common synthetic route involves the reaction of piperidine with morpholine under specific conditions. The preparation method can be optimized by using catalysts such as iron complexes and reagents like phenylsilane, which promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate . Industrial production methods may involve similar synthetic routes but are scaled up to meet production demands.
Chemical Reactions Analysis
4-(2-Piperidin-4-ylethyl)morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions may produce reduced derivatives of the compound .
Scientific Research Applications
4-(2-Piperidin-4-ylethyl)morpholine has several scientific research applications. In medicinal chemistry, it is explored for its potential as an antidiabetic agent, showing inhibitory activity against enzymes like α-amylase . Additionally, it is used in the synthesis of various pharmaceuticals and as a building block for designing drugs .
Mechanism of Action
The mechanism of action of 4-(2-Piperidin-4-ylethyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antidiabetic agent, it may inhibit enzymes involved in carbohydrate metabolism, such as α-amylase, thereby reducing the breakdown of starch into glucose . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
4-(2-Piperidin-4-ylethyl)morpholine can be compared with other similar compounds, such as morpholine, piperazine, and piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and pharmacological activities . For example, morpholine derivatives are known for their use as corrosion inhibitors and solvents, while piperidine derivatives are widely used in the pharmaceutical industry for drug design . The unique combination of piperidine and morpholine rings in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
4-(2-piperidin-4-ylethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSGXEMMBLFIEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
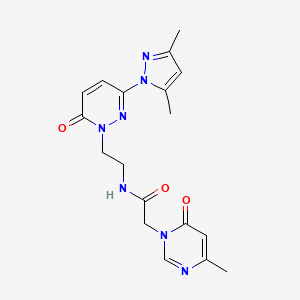
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385709.png)
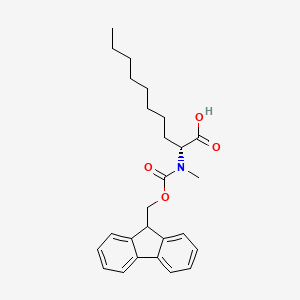
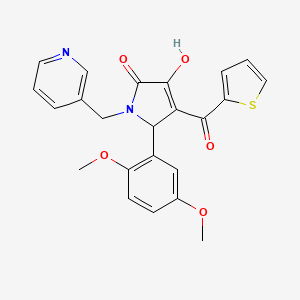
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)
![5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2385713.png)
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2385714.png)
![1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2385718.png)

![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)
![N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2385722.png)
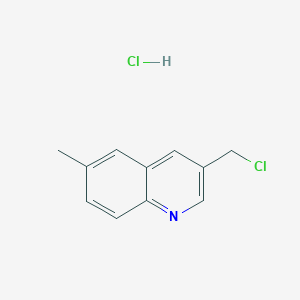
![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)
